3-(3,4-Dimethoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one
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Overview
Description
3-(3,4-Dimethoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a benzochromene core fused with an oxazine ring, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 3-(3,4-Dimethoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzochromene core: This can be achieved through a multi-component reaction involving arylglyoxals, malono derivatives, and 4-amino coumarins in ethanol under reflux conditions.
Introduction of the oxazine ring: This step typically involves the cyclization of the intermediate product with appropriate reagents to form the oxazine ring.
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions where the methoxy groups are present.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar compounds include other benzochromene and oxazine derivatives. These compounds share structural similarities but differ in their functional groups and specific applications. For example:
3-(3,4-Dimethoxyphenyl)-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: This compound has a similar core structure but different substituents, leading to different chemical properties and applications.
Coumarin derivatives: These compounds also feature a benzochromene core and are known for their biological activities.
Properties
Molecular Formula |
C25H27NO5 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C25H27NO5/c1-28-22-9-7-16(13-23(22)29-2)11-12-26-14-20-21(30-15-26)10-8-18-17-5-3-4-6-19(17)25(27)31-24(18)20/h7-10,13H,3-6,11-12,14-15H2,1-2H3 |
InChI Key |
PVZHGDBUPGOMGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=O)C5=C4CCCC5)OC2)OC |
Origin of Product |
United States |
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